molecular formula C10H6FNO2 B3057656 3-Fluoroquinoline-2-carboxylic acid CAS No. 834884-07-0

3-Fluoroquinoline-2-carboxylic acid

Cat. No.: B3057656
CAS No.: 834884-07-0
M. Wt: 191.16 g/mol
InChI Key: GPOCCEKHGSAOAJ-UHFFFAOYSA-N
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Description

3-Fluoroquinoline-2-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.

Mechanism of Action

Target of Action

The primary targets of 3-Fluoroquinoline-2-carboxylic acid, a member of the fluoroquinolones family, are bacterial enzymes like DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound interacts with its targets by binding to the enzyme-DNA complex , stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding blocks the progress of the replication fork, inhibiting bacterial DNA synthesis .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of DNA and the relaxation of positively supercoiled DNA, respectively . This disrupts the DNA replication process, leading to cell death .

Pharmacokinetics

They achieve high serum concentrations and have lower minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth . By disrupting DNA replication, the compound prevents bacteria from reproducing, leading to their eventual death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, fluoroquinolones can induce the formation of photoactivated molecules like singlet oxygen, superoxide anion radicals, and hydrogen peroxide under ultraviolet radiation exposure . These molecules can alter biological systems, generating harmful effects like phototoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroquinoline-2-carboxylic acid typically involves the nucleophilic substitution of a halogen atom or the diaza group with a fluoride ion. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminoquinoline with a fluorinating agent can yield 3-fluoroquinoline .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization and fluorination reactions. The use of organometallic intermediates and cross-coupling reactions are also common in industrial settings to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-2,3-dicarboxylic acid, while reduction can produce 3-fluoroquinoline-2-methanol .

Scientific Research Applications

3-Fluoroquinoline-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Trifluoromethylquinoline-2-carboxylic acid
  • 3,5-Difluoroquinoline
  • 7-Fluoroquinoline

Comparison: Compared to other fluorinated quinolines, 3-Fluoroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. For instance, the presence of a single fluorine atom at the 3-position enhances its ability to interact with biological targets, making it more effective in certain applications .

Properties

IUPAC Name

3-fluoroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOCCEKHGSAOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479743
Record name 3-Fluoroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834884-07-0
Record name 3-Fluoro-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834884-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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